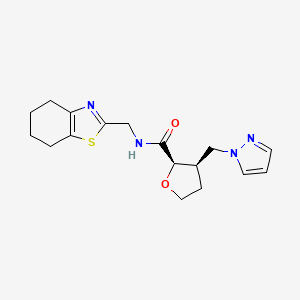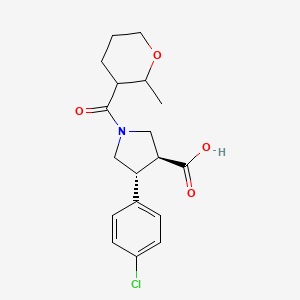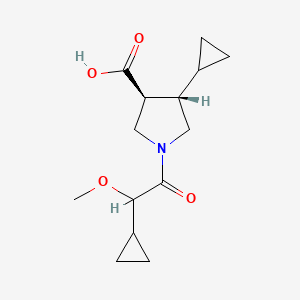![molecular formula C15H25NO5 B7341106 (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, also known as R-MK-4827, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in the repair of DNA damage. Inhibition of PARP has been shown to sensitize cancer cells to DNA-damaging agents, making R-MK-4827 a potential therapeutic agent in cancer treatment.
Mechanism of Action
PARP inhibitors, including (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid, work by blocking the activity of PARP enzymes. PARP enzymes are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. In addition, PARP inhibitors have been shown to induce synthetic lethality in cancer cells with defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and apoptosis in cancer cells. It has also been shown to inhibit tumor growth in preclinical models of cancer. In addition, this compound has been shown to have minimal toxicity in normal cells.
Advantages and Limitations for Lab Experiments
One advantage of (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid is its specificity for PARP enzymes. This allows for selective targeting of cancer cells, while minimizing toxicity to normal cells. However, one limitation of this compound is its low solubility, which can limit its effectiveness in vivo. In addition, there is limited clinical data on the efficacy and safety of this compound in humans.
Future Directions
Future research on (2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid could focus on optimizing its pharmacokinetic properties, such as improving its solubility and bioavailability. In addition, further studies could investigate the efficacy and safety of this compound in combination with other cancer therapies. Finally, research could also focus on identifying biomarkers that could predict response to this compound, which could help guide patient selection for treatment.
Synthesis Methods
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid can be synthesized using a multi-step process involving the reaction of 3-methoxycyclohexanone with ethyl chloroacetate, followed by the reaction with sodium hydroxide and 6-methylmorpholine-2-carboxylic acid. The resulting product is then purified using column chromatography.
Scientific Research Applications
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid has been extensively studied in preclinical models of cancer. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in various cancer types, including breast, ovarian, and prostate cancer. This compound has also been shown to have synergistic effects when combined with other PARP inhibitors, such as olaparib and veliparib.
Properties
IUPAC Name |
(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO5/c1-10-8-16(9-13(21-10)15(18)19)14(17)7-11-4-3-5-12(6-11)20-2/h10-13H,3-9H2,1-2H3,(H,18,19)/t10-,11?,12?,13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIXDXKJAKBMEW-IKWCTNDRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C(=O)O)C(=O)CC2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C(=O)O)C(=O)CC2CCCC(C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-3-phenylpiperazin-2-one](/img/structure/B7341033.png)
![1-[4-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]piperazin-1-yl]-2-(tetrazol-1-yl)ethanone](/img/structure/B7341041.png)

![2-methyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-(propan-2-ylsulfanylmethyl)aniline](/img/structure/B7341053.png)
![[4-[1-(3-fluorophenyl)ethyl]piperazin-1-yl]-[(2R,3R)-3-(pyrazol-1-ylmethyl)oxolan-2-yl]methanone](/img/structure/B7341072.png)

![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![3-[(3-bromophenyl)methyl-[(1S,2R,4R)-7-oxabicyclo[2.2.1]heptane-2-carbonyl]amino]propanoic acid](/img/structure/B7341095.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid](/img/structure/B7341101.png)

![(2R,6R)-6-methyl-4-[2-(1,3-thiazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7341114.png)
![(3S,4R)-4-(4-bromophenyl)-1-[2-(1,3-thiazol-4-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B7341119.png)
![(3R,4R)-1-[(E)-2-methyl-3-phenylprop-2-enyl]-3-methylsulfonyl-4-(trifluoromethyl)pyrrolidine](/img/structure/B7341125.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
